n-Ethyl-4-methylbenzamide n-Ethyl-4-methylbenzamide
Brand Name: Vulcanchem
CAS No.: 26819-08-9
VCID: VC3832124
InChI: InChI=1S/C10H13NO/c1-3-11-10(12)9-6-4-8(2)5-7-9/h4-7H,3H2,1-2H3,(H,11,12)
SMILES: CCNC(=O)C1=CC=C(C=C1)C
Molecular Formula: C10H13NO
Molecular Weight: 163.22 g/mol

n-Ethyl-4-methylbenzamide

CAS No.: 26819-08-9

Cat. No.: VC3832124

Molecular Formula: C10H13NO

Molecular Weight: 163.22 g/mol

* For research use only. Not for human or veterinary use.

n-Ethyl-4-methylbenzamide - 26819-08-9

Specification

CAS No. 26819-08-9
Molecular Formula C10H13NO
Molecular Weight 163.22 g/mol
IUPAC Name N-ethyl-4-methylbenzamide
Standard InChI InChI=1S/C10H13NO/c1-3-11-10(12)9-6-4-8(2)5-7-9/h4-7H,3H2,1-2H3,(H,11,12)
Standard InChI Key QLPRAXXGCFGXLJ-UHFFFAOYSA-N
SMILES CCNC(=O)C1=CC=C(C=C1)C
Canonical SMILES CCNC(=O)C1=CC=C(C=C1)C

Introduction

Chemical Structure and Physicochemical Properties

Structural Characteristics

N-Ethyl-4-methylbenzamide features a benzamide core modified with two alkyl substituents:

  • N-Ethyl group: Introduces steric bulk and modulates electronic properties.

  • 4-Methyl group: Enhances lipophilicity and influences aromatic ring reactivity .

The IUPAC name is N-ethyl-4-methylbenzamide, and its SMILES notation is CCNC(=O)C1=CC=C(C=C1)C, reflecting the ethylamide linkage and para-methyl substitution .

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular Weight163.22 g/mol
logP (Partition Coefficient)3.20
Boiling PointNot reported
Melting PointNot available
SolubilitySoluble in organic solvents
Polar Surface Area24.49 Ų

The compound’s logP value of 3.20 indicates moderate lipophilicity, favoring membrane permeability . Its polar surface area (24.49 Ų) suggests limited hydrogen-bonding capacity, aligning with its solubility in non-polar solvents like ethyl acetate and dichloromethane .

Synthesis and Optimization Strategies

Catalytic Methods

Recent advances employ transition-metal catalysts for milder conditions:

  • Nickel-Catalyzed Amination: Ni(OAc)₂·4H₂O with NaOMe enables coupling of aryl halides with amines at 110°C, achieving yields >80% .

  • Hydroboration Approaches: Pinacolborane (HBpin) reduces tertiary amides to secondary amides under inert conditions, though applicability to N-ethyl-4-methylbenzamide remains exploratory .

Biological and Pharmacological Applications

Anticancer Activity

Derivatives of N-alkylbenzamides exhibit modulated cytotoxicity against cancer cells. In a study evaluating 3,4,5-trihydroxy-N-ethyl-benzamide (a structural analog), an IC₅₀ of 0.07 µM was observed against colon carcinoma HCT-116 cells, though this was less potent than gallic acid (IC₅₀: 0.05 µM) . The ethyl group’s hydrophobicity may enhance cellular uptake but reduce target affinity compared to polar substituents .

Role in Drug Discovery Libraries

N-Ethyl-4-methylbenzamide is included in several screening libraries:

  • Bcl2-PPI Inhibitors Library: Targets protein-protein interactions in apoptosis pathways .

  • Epitranscriptome-Focused Library: Explores RNA modification enzymes .

Its modular structure allows for rapid diversification, making it a valuable scaffold in high-throughput screening .

ParameterRecommendation
Personal Protective EquipmentGloves, goggles, lab coat
VentilationUse fume hoods
First AidFlush eyes/skin with water

Future Directions and Challenges

While N-ethyl-4-methylbenzamide itself shows limited standalone bioactivity, its derivatives hold promise:

  • Structure-Activity Relationship (SAR) Studies: Systematic modification of the ethyl and methyl groups could optimize pharmacokinetic profiles .

  • Targeted Drug Delivery: Conjugation with nanoparticles or prodrugs may enhance tumor specificity .

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